molecular formula C18H21N5O2 B2744458 N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251696-52-2

N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2744458
CAS No.: 1251696-52-2
M. Wt: 339.399
InChI Key: WQZVHACZGLHWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound featuring a pyrazole ring, an indole moiety, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of hydrazine with appropriate ketones or aldehydes to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-amine.

  • Substitution: Various substituted pyrazoles and indoles.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Medicinal Chemistry: It has been studied for its antileishmanial and antimalarial properties. The compound's ability to inhibit the growth of parasites makes it a candidate for developing new treatments.

  • Material Science: The pyrazole and indole moieties can be used to create novel materials with unique properties, such as fluorescence or conductivity.

  • Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes essential for the survival of the parasites. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Pyrazole-based Ligands: These compounds share the pyrazole ring and are used in catalysis and material science.

  • Indole Derivatives: Compounds containing the indole moiety are common in medicinal chemistry due to their biological activity.

Uniqueness: N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide stands out due to its combination of pyrazole and indole functionalities, which can offer unique reactivity and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there a specific aspect you'd like to dive deeper into?

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-9-13(2)23(22-12)8-7-19-17(24)11-21-18(25)15-10-20-16-6-4-3-5-14(15)16/h3-6,9-10,20H,7-8,11H2,1-2H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZVHACZGLHWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.